molecular formula C19H16N2O6S B2705536 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate CAS No. 877635-72-8

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate

Cat. No. B2705536
M. Wt: 400.41
InChI Key: AIGLBPJRFOVPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H16N2O6S. The InChI code is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .

Scientific Research Applications

Synthesis and Biological Potential

  • Synthesis of Heterocyclic Compounds

    A study demonstrated the synthesis of pyrimidine-linked pyrazole heterocyclic compounds using microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, showcasing a method for creating bioactive molecules using the pyrimidine core as a foundation (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-inflammatory Activities

    Research on the synthesis of 4,6-dimethoxy-5-(heterocycles)benzofuran derivatives starting from naturally occurring visnagin revealed compounds with significant anti-inflammatory, analgesic, and anticonvulsant activities. This highlights the therapeutic potential of structurally diverse pyran derivatives in treating various conditions (El-Sawy et al., 2014).

  • Adenosine Deaminase Inhibition

    A study on pyrazolo[3,4-d]pyrimidin-4-ones identified potent inhibitors of adenosine deaminase, a key enzyme involved in purine metabolism. These inhibitors showed promise in attenuating bowel inflammation in experimental models, suggesting potential applications in inflammatory diseases (La Motta et al., 2009).

  • Crystal Structure Analysis

    The crystal structure of a sulfonylurea herbicide was analyzed, providing insights into the molecular architecture and interactions of similar pyrimidine derivatives. Such studies are crucial for understanding the physicochemical properties and biological interactions of these compounds (Jeon et al., 2015).

  • Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

    Synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation against the MCF-7 human breast adenocarcinoma cell line showed that almost all tested compounds exhibited antitumor activity. This research underscores the potential of these derivatives in cancer therapy (Abdellatif et al., 2014).

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-24-15-5-4-12(8-16(15)25-2)18(23)27-17-10-26-13(9-14(17)22)11-28-19-20-6-3-7-21-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGLBPJRFOVPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate

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